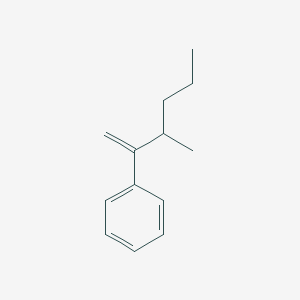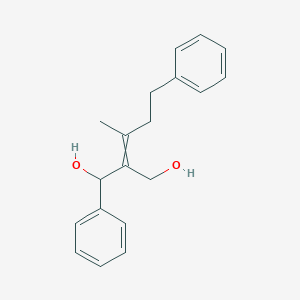
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol is a chemical compound known for its unique structure and properties. It is characterized by the presence of phenyl groups and a diol functional group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the aldol condensation reaction between benzaldehyde and a suitable ketone, followed by reduction to form the diol. The reaction conditions often require a base catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the phenyl groups or the diol itself.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol involves its interaction with molecular targets through its phenyl and diol groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
相似化合物的比较
Similar Compounds
- 1-Phenyl-1,2-propanediol
- 2-Phenyl-2-butanol
- Benzyl alcohol
Uniqueness
1-Phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol stands out due to its unique combination of phenyl and diol groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
917883-18-2 |
|---|---|
分子式 |
C19H22O2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
1-phenyl-2-(4-phenylbutan-2-ylidene)propane-1,3-diol |
InChI |
InChI=1S/C19H22O2/c1-15(12-13-16-8-4-2-5-9-16)18(14-20)19(21)17-10-6-3-7-11-17/h2-11,19-21H,12-14H2,1H3 |
InChI 键 |
UWRWFFPSFFLQFB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(CO)C(C1=CC=CC=C1)O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


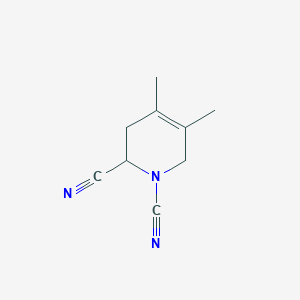
![Ethane, 1,2-bis((9-borabicyclo[3.3.1]non-9-yl)oxy)-](/img/structure/B12621696.png)
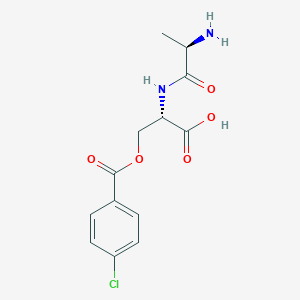
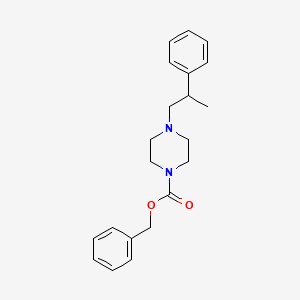

![4-cyclopentyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-thio-beta-D-glucopyranoside](/img/structure/B12621718.png)
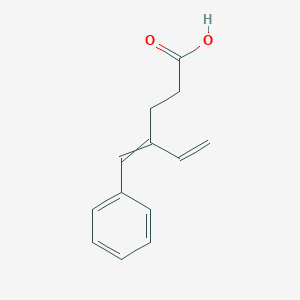
![2,4-Diethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B12621727.png)
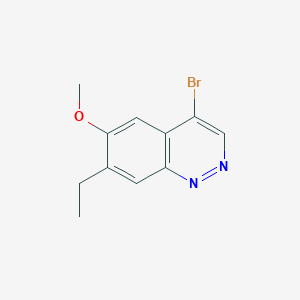
![1-[2-(Methanesulfonyl)ethenyl]-2-methoxybenzene](/img/structure/B12621738.png)
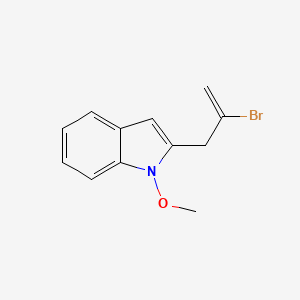
![2-[2,6-Bis(4-bromophenyl)-4-phenylpyridin-1(4H)-yl]aniline](/img/structure/B12621748.png)
![[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B12621752.png)
